6-Acetylphenanthren-3-yl acetate
Description
6-acetyl-3-phenanthryl acetate is an organic compound with the molecular formula C18H14O3 and a molecular weight of 278.31. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains both acetyl and acetate functional groups .
Properties
CAS No. |
5346-01-0 |
|---|---|
Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
(6-acetylphenanthren-3-yl) acetate |
InChI |
InChI=1S/C18H14O3/c1-11(19)15-6-5-13-3-4-14-7-8-16(21-12(2)20)10-18(14)17(13)9-15/h3-10H,1-2H3 |
InChI Key |
XKSUOAMGEJABCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CC3=C2C=C(C=C3)OC(=O)C)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-3-phenanthryl acetate typically involves the acetylation of 3-phenanthrol. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction conditions generally include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete acetylation .
Industrial Production Methods
In an industrial setting, the production of 6-acetyl-3-phenanthryl acetate may involve a continuous flow process to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-acetyl-3-phenanthryl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur on the phenanthrene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: 6-hydroxy-3-phenanthryl acetate.
Substitution: Various substituted phenanthrene derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds related to 6-acetylphenanthren-3-yl acetate exhibit significant anticancer activities. A study demonstrated that phenanthrene derivatives can inhibit cell proliferation in various cancer cell lines, including prostate cancer cells (LNCaP and PC-3) . The mechanism often involves the disruption of cellular signaling pathways, leading to apoptosis.
Table 1: Anticancer Activity of Phenanthrene Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | LNCaP | 5.0 | Induction of apoptosis |
| 3-Acetylphenanthrene | PC-3 | 4.5 | Inhibition of androgen receptor signaling |
| 6-Methoxyphenanthrene | MCF-7 | 8.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. Studies suggest that acetylated phenanthrene derivatives demonstrate enhanced antimicrobial activity compared to their non-acetylated counterparts, indicating a positive role of acetyl substitution .
Table 2: Antimicrobial Activity of Acetylated Phenanthrene Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| 3-Acetylphenanthrene | Escherichia coli | 12 |
| Non-acetylated phenanthrene | Candida albicans | 8 |
Material Science Applications
Beyond its biological applications, this compound is explored in material science for its potential use in organic electronics and photonic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Study: Organic Photovoltaics
A recent study demonstrated that incorporating phenanthrene derivatives into polymer matrices significantly improved the efficiency of solar cells. The addition of this compound enhanced charge transport properties, leading to higher power conversion efficiencies .
Mechanism of Action
The mechanism of action of 6-acetyl-3-phenanthryl acetate involves its interaction with various molecular targets. The acetyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The phenanthrene moiety can intercalate into DNA, affecting gene expression and potentially leading to anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-acetyl-6-phenanthryl acetate
- 9-acetyl-7-isopropyl-1-methyl-3-phenanthryl acetate
- 4-acetyl-3-hydroxyphenyl acetate
Uniqueness
6-acetyl-3-phenanthryl acetate is unique due to its specific substitution pattern on the phenanthrene ring, which imparts distinct chemical and biological properties.
Biological Activity
6-Acetylphenanthren-3-yl acetate is a synthetic compound derived from phenanthrene, a polycyclic aromatic hydrocarbon known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H14O3
- Molecular Weight : 270.29 g/mol
- IUPAC Name : 6-acetyl-3-phenanthrenyl acetate
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have demonstrated that phenanthrene derivatives possess significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against HeLa and COLO 205 cancer cells, indicating potent anticancer properties .
- Antimicrobial Properties : The compound has been investigated for its antimicrobial efficacy. Similar phenanthrene derivatives have displayed activity against bacterial strains and fungi, suggesting potential applications in treating infections .
- Neuroprotective Effects : Research indicates that phenanthrene derivatives can modulate neurotransmitter systems, particularly through interactions with NMDA receptors. This modulation may offer therapeutic benefits in neurodegenerative diseases .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
- Receptor Modulation : It can act as an allosteric modulator at neurotransmitter receptors, influencing synaptic transmission and neuroprotection .
Case Study 1: Anticancer Activity
A study focusing on various phenanthrene derivatives, including this compound, evaluated their effects on cancer cell lines using the MTT assay. The results indicated that this compound exhibited significant cytotoxicity with IC50 values ranging from 5 to 15 µM across different cell lines .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa | 10.5 | 4.0 |
| COLO 205 | 8.2 | 5.1 |
| MRC-5 | >50 | - |
Case Study 2: Antimicrobial Activity
In a separate investigation, the antimicrobial properties of related phenanthrene compounds were assessed against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives showed inhibition zones greater than 15 mm, indicating substantial antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
